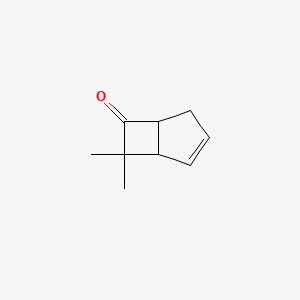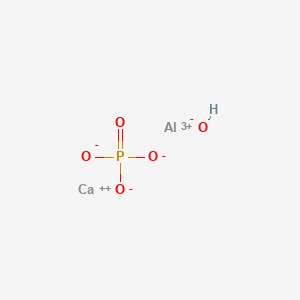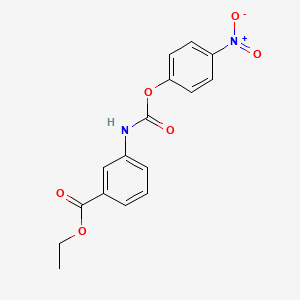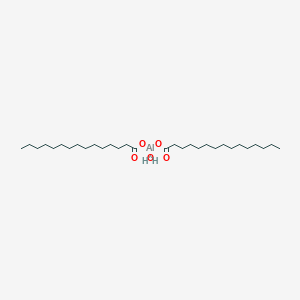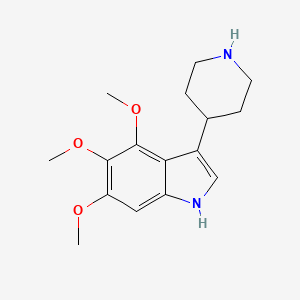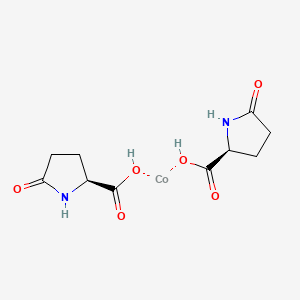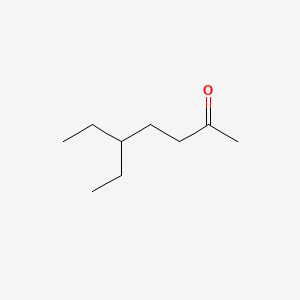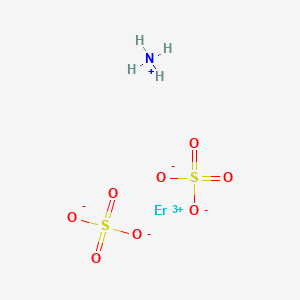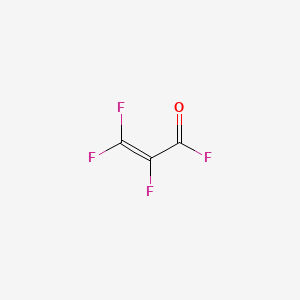
2,3-Dihydroxypropoxy(dioxo)bismuth
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropoxy(dioxo)bismuth is a bismuth-based compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them suitable for use in medicinal and industrial applications. The presence of dihydroxypropoxy groups in this compound adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropoxy(dioxo)bismuth typically involves the reaction of bismuth salts with dihydroxypropoxy-containing ligands. One common method is the reaction of bismuth nitrate with 2,3-dihydroxypropoxy ligands under controlled conditions. The reaction is usually carried out in an aqueous medium with the pH adjusted to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropoxy(dioxo)bismuth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The dihydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,3-Dihydroxypropoxy(dioxo)bismuth is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that require bismuth as a catalyst.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
Bismuth compounds, including this compound, are explored for their antimicrobial properties. They are used in the treatment of gastrointestinal disorders and as components in certain medications.
Industry
In the industrial sector, this compound is used in the production of specialized materials and coatings. Its unique properties make it suitable for applications that require stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropoxy(dioxo)bismuth involves its interaction with biological molecules and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and therapeutic effects. The molecular targets include enzymes involved in metabolic processes and proteins that play a role in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Bismuth subsalicylate: Used in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Used in the synthesis of other bismuth compounds.
Uniqueness
2,3-Dihydroxypropoxy(dioxo)bismuth is unique due to the presence of dihydroxypropoxy groups, which enhance its reactivity and versatility. This makes it suitable for a wider range of applications compared to other bismuth compounds.
Propiedades
Número CAS |
6274-91-5 |
|---|---|
Fórmula molecular |
C3H7BiO5 |
Peso molecular |
332.07 g/mol |
Nombre IUPAC |
2,3-dihydroxypropoxy(dioxo)bismuth |
InChI |
InChI=1S/C3H7O3.Bi.2O/c4-1-3(6)2-5;;;/h3-4,6H,1-2H2;;;/q-1;+1;; |
Clave InChI |
FPRTUXYYIHUUOV-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO[Bi](=O)=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



